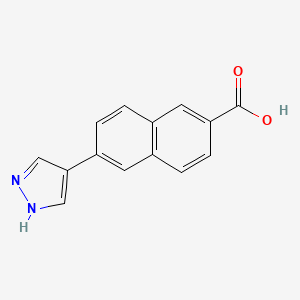
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the naphthalene moiety. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a naphthalene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and the use of heterogeneous catalysts like Amberlyst-70 have been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or naphthalene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene or pyrazole rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the naphthalene moiety.
Naphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the pyrazole moiety.
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: A similar pyrazole derivative with different substituents.
Uniqueness
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is unique due to the combination of the pyrazole and naphthalene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a pyrazole group, which is known for its ability to interact with various biological targets. The presence of both the naphthalene and pyrazole moieties contributes to its pharmacological potential.
Anticancer Activity
Research has shown that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.76 | Induction of apoptosis through gene expression modulation (Bax, p53) |
| A549 | TBD | TBD |
| HT-29 | TBD | TBD |
In a study, treatment with the compound led to significant cell cycle arrest at the G1/S phase and increased apoptosis in colon cancer cells (HCT116), indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
Table 2: Anti-inflammatory Activity Comparison
The compound's ability to inhibit COX enzymes suggests it could be developed further as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been documented extensively. Preliminary studies indicate that this compound may possess broad-spectrum antimicrobial properties.
Table 3: Antimicrobial Efficacy of Related Pyrazole Compounds
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Further research is needed to quantify its efficacy against specific pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound, where researchers assessed their biological activities through various assays . The findings highlighted the compound's potential in targeting multiple pathways involved in cancer progression and inflammation.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-(1H-pyrazol-4-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-4-3-9-5-11(2-1-10(9)6-12)13-7-15-16-8-13/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
CDUYSTDCVVVPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















